4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by a bromomethyl group at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-3-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The methyl group at the 3-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: 4-(Carboxymethyl)-3-methyl-1-phenyl-1H-pyrazole.
Reduction Products: 4-Methyl-3-methyl-1-phenyl-1H-pyrazole.
Scientific Research Applications
4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functional materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets through its pyrazole ring, which can form hydrogen bonds and π-π interactions with proteins and enzymes . The bromomethyl group can also undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-3-methyl-1H-pyrazole: Lacks the phenyl group at the 1-position.
4-(Bromomethyl)-1-phenyl-1H-pyrazole: Lacks the methyl group at the 3-position.
3-Methyl-1-phenyl-1H-pyrazole: Lacks the bromomethyl group at the 4-position.
Uniqueness
4-(Bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is unique due to the presence of all three substituents (bromomethyl, methyl, and phenyl) on the pyrazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H11BrN2 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3 |
InChI Key |
JXFJNZDENRDNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.